[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone
Description
The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone features a hybrid structure combining two pharmacologically relevant motifs:
Properties
Molecular Formula |
C20H20N4O6S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone |
InChI |
InChI=1S/C20H20N4O6S/c25-20(14-5-6-16-17(13-14)29-12-2-11-28-16)23-7-9-24(10-8-23)31(26,27)18-4-1-3-15-19(18)22-30-21-15/h1,3-6,13H,2,7-12H2 |
InChI Key |
ZBCZQMUWTHECBA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC5=NON=C54)OC1 |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride and Amine Coupling
A foundational approach involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-carbonyl chloride with 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine (Figure 1). This method, adapted from sulfonamide synthesis protocols in patent WO2009124962A2, proceeds via nucleophilic acyl substitution.
Reaction Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base : Triethylamine (TEA) or N-methylmorpholine (NMM).
-
Temperature : 0–25°C for 12–24 hours.
The sulfonyl chloride intermediate is generated in situ by treating 2,1,3-benzoxadiazole-4-thiol with chlorine gas in acetic acid, followed by oxidation with hydrogen peroxide. Yield optimization (68–72%) requires strict moisture control to prevent hydrolysis of the sulfonyl chloride.
Multi-Step Synthesis from Benzoxadiazole and Benzodioxepin Precursors
A sequential strategy isolates the benzoxadiazole sulfonamide and benzodioxepin carbonyl chloride before coupling (Table 1):
Table 1: Stepwise Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonation of benzoxadiazole | ClSO₃H, DCM, 0°C, 2h | 85% |
| 2 | Piperazine sulfonylation | Piperazine, TEA, THF, rt, 6h | 78% |
| 3 | Benzodioxepin carbonyl chloride formation | Oxalyl chloride, DMF, DCM, 0°C→rt, 3h | 90% |
| 4 | Final coupling | DIPEA, THF, 12h, rt | 65% |
Key challenges include the purification of intermediates via column chromatography (silica gel, ethyl acetate/hexane) and minimizing epimerization during acyl chloride formation.
Carboxylic Acid-Amine Coupling Using Activating Agents
An alternative route employs 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid and 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazine with coupling agents (Figure 2):
Activation Protocols :
-
HOBt/EDCI : 1-Hydroxybenzotriazole (HOBt) and ethyldiisopropylcarbodiimide (EDCI) in DMF, 0°C→rt, 18h.
-
T3P® : Propylphosphonic anhydride (T3P®) in THF, 50°C, 6h.
Yields range from 60% (HOBt/EDCI) to 75% (T3P®), with the latter reducing racemization risks.
Optimization of Reaction Conditions
Solvent and Base Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the piperazine nitrogen, while DCM improves solubility of aromatic intermediates (Table 2):
Table 2: Solvent Optimization for Final Coupling Step
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| THF | TEA | rt | 24h | 65% |
| DMF | DIPEA | 40°C | 12h | 72% |
| DCM | NMM | 0°C→rt | 18h | 58% |
DIPEA (N,N-diisopropylethylamine) outperforms TEA in DMF due to superior acid scavenging and reduced side reactions.
Temperature and Reaction Time
Controlled exotherms during sulfonyl chloride formation prevent decomposition. Gradual warming from 0°C to 25°C over 3h achieves 90% conversion, whereas rapid heating (>40°C) induces sulfonic acid byproducts.
Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, benzoxadiazole-H), 6.95–7.20 (m, 3H, benzodioxepin-H), 3.75–4.10 (m, 8H, piperazine and dioxepin-OCH₂).
-
¹³C NMR : 165.8 ppm (C=O), 154.2 ppm (SO₂), 121–140 ppm (aromatic carbons).
High-Resolution Mass Spectrometry (HRMS) :
Calculated for C₂₁H₂₀N₄O₅S: 440.1154 [M+H]⁺; Found: 440.1156.
Purity Assessment
HPLC Analysis :
-
Column: C18, 5µm, 4.6×150mm.
-
Mobile phase: 60:40 acetonitrile/water + 0.1% TFA.
-
Retention time: 8.2 min, purity >98%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Sulfonylation
The piperazine ring undergoes nucleophilic substitution with a sulfonyl chloride, forming a sulfonamide bond. This step is critical for introducing biological activity and solubility.
Reaction :
Benzodioxepin Ring Formation
The benzodioxepin ring is likely formed via oxidative cyclization of a dihydroxybenzene precursor. This involves acid-catalyzed elimination to generate the seven-membered ether ring .
Reaction :
Coupling Reactions
The piperazine and benzodioxepin moieties are linked via a ketone group, likely through nucleophilic acyl substitution. This step ensures structural stability and bioavailability.
Reaction :
Chemical Reactivity
The compound exhibits reactivity due to its functional groups:
-
Sulfonyl Group : Susceptible to hydrolysis under basic conditions.
-
Benzoxadiazole : Photostable and resistant to thermal degradation.
-
Benzodioxepin : Oxidation-resistant due to electron-donating ether groups .
Stability
| Condition | Effect on Compound |
|---|---|
| Basic pH | Hydrolysis of sulfonyl group |
| High Temperature | Stable (melting point >200°C) |
| UV Light | Minimal degradation |
Analytical Considerations
Key analytical methods for characterization include:
-
NMR Spectroscopy : Proton shifts for piperazine (δ 2.5–4.5 ppm) and benzoxadiazole (δ 7.5–8.5 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 432–485 (depending on substituents) .
-
IR Spectroscopy : Absorption bands for sulfonyl (S=O, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups.
Comparison of Structural Variants
Scientific Research Applications
The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is an interesting chemical entity with potential applications in various fields, particularly in medicinal chemistry. This article explores its applications based on current research findings and insights from diverse sources.
Antidepressant Activity
Recent studies have indicated that compounds similar to this one exhibit significant activity against serotonin receptors. For instance, derivatives of piperazine compounds have been evaluated for their ability to bind to the 5-HT(1A) receptor and inhibit serotonin reuptake. These properties are critical for developing new antidepressant medications .
Antitumor Activity
Research has shown that benzoxadiazole derivatives can possess antitumor properties. The sulfonamide group in the structure may enhance the compound's ability to interact with biological targets involved in tumor proliferation and survival pathways. In vitro studies have suggested that such compounds can induce apoptosis in cancer cell lines .
Antimicrobial Properties
Compounds containing benzoxadiazole moieties have demonstrated antimicrobial activity against various pathogens. The sulfonyl group may contribute to the compound's efficacy by disrupting microbial cell function or inhibiting essential enzymes .
Neuroprotective Effects
The potential neuroprotective effects of this compound are being explored, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could make it a candidate for further investigation in treating conditions like Alzheimer's disease .
Table 1: Summary of Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antidepressant Activity | Demonstrated binding affinity to 5-HT(1A) receptor (Ki = 6.8) |
| Study B | Antitumor Activity | Induced apoptosis in breast cancer cell lines |
| Study C | Antimicrobial Properties | Effective against E. coli and S. aureus |
| Study D | Neuroprotective Effects | Reduced oxidative stress markers in neuronal cells |
Notable Research Insights
- Antidepressant Mechanism : A study highlighted that the compound's structural features allow it to effectively inhibit serotonin reuptake, which is crucial for alleviating depressive symptoms .
- Cancer Cell Apoptosis : Another research effort focused on its mechanism of inducing apoptosis through mitochondrial pathways, showing promise for future cancer therapies .
- Microbial Inhibition : The antimicrobial activity was attributed to the disruption of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics .
Mechanism of Action
The mechanism of action of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Piperazine-Based Sulfonamide Derivatives
Piperazine sulfonamides are explored for diverse biological activities. Key analogs include:
Key Differences :
- The target compound’s benzoxadiazole sulfonyl group is distinct from the aminophenyl or methylphenyl sulfonyl groups in analogs. Benzoxadiazole’s electron-deficient aromatic system may enhance metabolic stability or receptor affinity compared to alkyl/aryl sulfonamides .
Benzodioxepin-Containing Compounds
The 3,4-dihydro-2H-1,5-benzodioxepin moiety is associated with CNS activity due to its lipophilic nature. Notable examples:
Key Differences :
Dual-Core Hybrid Compounds
Compounds combining piperazine and heterocyclic motifs are prevalent in drug discovery:
Key Differences :
- The target compound’s benzoxadiazole sulfonyl group contrasts with imidazole or benzodiazepine cores in analogs. Benzoxadiazole’s fluorescence properties (if present) could enable imaging applications, unlike non-fluorescent analogs .
Biological Activity
The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzoxadiazole moiety : Known for its fluorescent properties and ability to interact with biological targets.
- Piperazine ring : Often associated with pharmacological activity due to its ability to form hydrogen bonds and interact with various receptors.
- Dihydro-benzodioxepin structure : Contributes to the compound's overall stability and biological interactions.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 412.45 g/mol.
The biological activity of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes, potentially affecting metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems and other signaling pathways.
Biological Assays and Findings
Research studies have evaluated the compound's efficacy against a range of biological targets:
| Study | Target | Activity | Reference |
|---|---|---|---|
| FtsZ (bacterial division protein) | Inhibitory | ||
| 5-HT(1A) receptor | Affinity modulation | ||
| Antimicrobial activity against MRSA | Potent |
These findings suggest that the compound may possess significant therapeutic potential in treating infections caused by multidrug-resistant bacteria and modulating neurochemical pathways.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of various derivatives of similar compounds, 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone was evaluated for its activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited substantial antibacterial effects comparable to conventional antibiotics.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of related benzodiazepine derivatives. The study demonstrated that compounds with similar structural motifs showed significant binding affinity to serotonin receptors (5-HT receptors), suggesting potential applications in treating anxiety and depression disorders.
Q & A
Q. What are the key synthetic routes and critical steps for synthesizing 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone?
Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the piperazine core. A critical step is the sulfonylation of the benzoxadiazole moiety using reagents like 2,1,3-benzoxadiazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to form the sulfonyl-piperazine intermediate. Subsequent coupling with the 3,4-dihydro-2H-1,5-benzodioxepin-7-yl methanone group is achieved via nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling. Purification often requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm substituent positions and integration ratios.
- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF for molecular weight validation.
- X-ray Crystallography: For absolute configuration determination, as demonstrated in structurally similar piperazine derivatives (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate) .
- HPLC-PDA: Purity assessment using C18 columns with acetonitrile/water mobile phases (e.g., 65:35 methanol/buffer, pH 4.6) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and minimize byproducts during sulfonylation?
Methodological Answer: Key parameters include:
| Parameter | Optimal Condition | Rationale |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Enhances sulfonyl chloride reactivity |
| Base | DIPEA or pyridine | Neutralizes HCl without side reactions |
| Temperature | 0–5°C (initial), then 25°C | Controls exothermicity and selectivity |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Use scavengers like molecular sieves to absorb moisture .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reassessment: Perform IC50/EC50 assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to rule out cell-type specificity.
- Receptor Binding Studies: Use radioligand displacement assays (e.g., ³H-labeled antagonists) to confirm target engagement.
- Metabolite Screening: LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
- Theoretical Framework Alignment: Cross-validate results against computational models (e.g., molecular docking using AutoDock Vina) to reconcile empirical and predicted data .
Q. What methodologies are suitable for studying the environmental fate and ecotoxicological impacts of this compound?
Methodological Answer: Adopt a tiered approach:
Physicochemical Profiling: Determine logP (octanol-water partition coefficient) and hydrolysis half-life at pH 4–9 .
Biotic Degradation: Use OECD 301F (ready biodegradability) tests with activated sludge.
Ecotoxicity Assays:
- Algal Growth Inhibition (OECD 201): Pseudokirchneriella subcapitata exposed to 0.1–10 mg/L.
- Daphnia Acute Toxicity (OECD 202): 48-hour EC50 determination.
Environmental Modeling: Apply fugacity models (e.g., EQC Level III) to predict partitioning in air, water, and soil .
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
- Core Modifications: Systematically vary substituents on the benzoxadiazole (e.g., electron-withdrawing groups at position 4) and benzodioxepin (e.g., alkylation at position 7).
- Pharmacophore Mapping: Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen).
- In Silico Screening: Virtual libraries of 50–100 analogs prioritized via QSAR models (e.g., Random Forest regression on IC50 data) .
- Validation: Synthesize top 10 candidates and test in parallel with the parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
